molecular formula C10H19NO5 B12430783 3-(Tert-butoxy)pyrrolidine; oxalic acid

3-(Tert-butoxy)pyrrolidine; oxalic acid

Cat. No.: B12430783
M. Wt: 233.26 g/mol
InChI Key: FPMXVLLXTWMPDA-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)pyrrolidine; oxalic acid: is a compound that combines 3-(tert-butoxy)pyrrolidine with oxalic acid. This compound is often used in scientific research and industrial applications due to its unique chemical properties. The molecular formula for 3-(tert-butoxy)pyrrolidine is C8H17NO, and when combined with oxalic acid, it forms a salt with various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butoxy)pyrrolidine typically involves the reaction of pyrrolidine with tert-butyl alcohol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the tert-butoxy group. The resulting product is then combined with oxalic acid to form the final compound .

Industrial Production Methods: In industrial settings, the production of 3-(tert-butoxy)pyrrolidine; oxalic acid involves large-scale chemical reactions using high-purity reagents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 3-(Tert-butoxy)pyrrolidine; oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-(tert-butoxy)pyrrolidine; oxalic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds .

Biology: In biological research, this compound is used to study the effects of tert-butoxy groups on biological systems. It can be used to modify biomolecules and study their interactions .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used as a precursor for drug development and in the synthesis of pharmaceutical intermediates .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)pyrrolidine; oxalic acid involves its interaction with molecular targets in biological systems. The tert-butoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

  • 3-(tert-Butoxy)propionic acid
  • 3-(tert-Butoxy)butyric acid
  • 3-(tert-Butoxy)pentanoic acid

Uniqueness: 3-(Tert-butoxy)pyrrolidine; oxalic acid is unique due to its combination of a pyrrolidine ring with a tert-butoxy group and oxalic acid. This combination imparts distinct chemical properties that are not found in similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industry .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]pyrrolidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.C2H2O4/c1-8(2,3)10-7-4-5-9-6-7;3-1(4)2(5)6/h7,9H,4-6H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMXVLLXTWMPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCNC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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